N-(3-Phenylpropyl)hypochlorous amide
Description
Structure
3D Structure
Properties
CAS No. |
627863-73-4 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
N-chloro-3-phenylpropan-1-amine |
InChI |
InChI=1S/C9H12ClN/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
MSFKAQTWZAOWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNCl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N 3 Phenylpropyl Hypochlorous Amide and Cognate Structures
Classical Batch Synthesis Approaches and Reagent Selection
Traditional batch synthesis remains a cornerstone for the laboratory-scale production of N-chloramines. This approach involves the reaction of a precursor amine or amide with a suitable chlorinating agent in a reaction vessel. The selection of the precursor and the chlorinating agent is paramount for achieving high yields and selectivity.
The most direct route to N-(3-Phenylpropyl)hypochlorous amide involves the N-chlorination of its primary amine precursor, 3-phenylpropylamine. nih.gov This reaction replaces one of the hydrogen atoms on the nitrogen with a chlorine atom. The direct chlorination of primary amines can sometimes lead to the formation of N,N-dichloroamines, especially with certain reagents. organic-chemistry.org
Similarly, amide precursors can undergo N-chlorination to yield N-chloroamides. These reactions are fundamental in organic synthesis, including in processes like the Hofmann-Löffler-Freytag reaction to produce pyrrolidines. organic-chemistry.org The reactivity of the amide's N-H bond towards chlorinating agents is influenced by the electronic properties of the substituents on the nitrogen and carbonyl carbon. nih.gov
Hypochlorite (B82951) salts are widely used as chlorinating agents due to their availability and reactivity. Sodium hypochlorite (NaOCl) is a common choice, often used in aqueous solutions for the N-chlorination of amines and amides. nih.gov However, its solutions have a limited shelf life. organic-chemistry.org Tert-butyl hypochlorite is another effective reagent, but it is known to be hazardous. organic-chemistry.org
An alternative that addresses some of these drawbacks is calcium hypochlorite (Ca(OCl)₂), particularly when supported on moist alumina (B75360). This system provides an inexpensive, stable, and safer method for the N-chlorination of various amides, carbamates, and lactams, often resulting in excellent yields. organic-chemistry.orgresearchgate.net For instance, the synthesis of 1-chloropyrrolidin-2-one and 1-chlorohexahydroazepin-2-one using this method achieves yields of 98% and 95%, respectively. researchgate.net The reaction mechanism with hypochlorite ion is proposed to involve the formation of a hydrogen bond between the amido hydrogen and the hypochlorite oxygen. cdnsciencepub.com
N-halosuccinimides, particularly N-chlorosuccinimide (NCS), are staple reagents in organic synthesis for N-chlorination. nih.gov NCS is a stable, commercially available solid that is straightforward to handle. It is commonly employed for the preparation of N-alkyl-N-chloramines from primary or secondary amine precursors. nih.gov Despite its convenience, NCS exhibits poor atom economy. nih.gov
Trichloroisocyanuric acid (TCCA) is another powerful and cost-effective N-chlorinating agent. It allows for the efficient N-chlorination of amides and carbamates under very mild reaction conditions. researchgate.net Other specialized reagents, such as poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA), have been developed for the specific preparation of N,N-dichloroamines from primary amines. organic-chemistry.org
Innovations in Continuous-Flow Synthesis for N-Chloramine Production
The inherent instability and exothermic nature of many N-chloramine formation reactions present significant safety and handling challenges in traditional batch processes. nih.gov Continuous-flow chemistry has emerged as a transformative approach to address these issues, offering superior control and safety for the production of these reactive intermediates.
Continuous-flow systems enable the generation and immediate consumption of unstable N-chloramines, thereby avoiding their isolation and purification. nih.gov This "in-situ" or "on-demand" generation minimizes the risks associated with the accumulation of potentially explosive compounds. The high surface-area-to-volume ratio in microreactors or meso-scale flow reactors allows for efficient heat dissipation, providing excellent control over reaction exotherms. nih.govnih.gov
Continuous Stirred Tank Reactors (CSTRs), particularly when used in a multi-stage cascade, offer precise control over residence times, which is crucial for optimizing reaction conversions, especially for slower reactions. nih.gov This level of control allows for the production of N-chloramine solutions with high yields and useful productivities. nih.gov
The N-chlorination of amines using aqueous hypochlorite is often performed in a biphasic (organic-aqueous) system, especially when the amine precursor is not water-soluble. nih.gov In such systems, the reaction rate is heavily dependent on the efficiency of mass transfer between the two phases. nih.gov
Flow reactors are particularly adept at handling biphasic reactions. The use of static mixers within tubular reactors or the vigorous agitation in CSTRs promotes the formation of fine emulsions, drastically increasing the interfacial area between the organic and aqueous phases. nih.gov This enhanced mixing overcomes mass transfer limitations and accelerates the reaction rate, leading to near-quantitative conversions with short residence times. nih.gov The choice of reactor—whether a tubular reactor for faster reactions or a CSTR for those requiring longer residence times—is governed by the partitioning behavior of the amine between the phases and the intrinsic reaction rate. nih.govnih.gov
Integrated Reaction Sequences and In-Situ Generation Strategies
The synthesis of N-haloamides, including this compound, has progressively moved towards more sophisticated and efficient methodologies. Among these, integrated reaction sequences and in-situ generation strategies are at the forefront of modern synthetic chemistry. These approaches offer significant advantages, including enhanced safety by avoiding the isolation of potentially unstable intermediates, improved atom economy, and streamlined processes, which are particularly valuable in both laboratory and industrial settings.
One of the most common and economical methods for the N-chlorination of primary amines is the use of hypochlorite salts, such as sodium hypochlorite (NaOCl). google.commdpi.com The reaction between a primary amine and NaOCl generates the corresponding N-chloroamine. This process can be integrated into a "one-pot" sequence where the N-chloroamine is formed and then used for subsequent chemical modifications. For instance, in-situ generated N-chloroamines can act as electrophilic nitrogen sources in a variety of organic transformations. thieme-connect.de
Continuous flow chemistry offers a powerful platform for implementing integrated reaction sequences involving N-chloroamines. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and productivity. google.com In a typical flow setup for the synthesis of a compound like this compound, a solution of the precursor, 3-phenylpropylamine, in an organic solvent would be mixed with an aqueous solution of a chlorinating agent like NaOCl. nih.gov The use of meso-scale flow reactors with efficient mixing capabilities can achieve near-quantitative conversion in short residence times. nih.gov This methodology is not only safer due to the small reaction volumes at any given time but also allows for easy coupling with subsequent reaction steps, creating a truly integrated and continuous synthesis. google.com
The choice of chlorinating agent and reaction conditions is crucial for the successful in-situ generation of this compound. While sodium hypochlorite is a cost-effective and greener option, other reagents like N-chlorosuccinimide (NCS) or calcium hypochlorite can also be employed. organic-chemistry.orgwikipedia.org The reaction conditions, including solvent, temperature, and pH, must be carefully optimized to ensure high yields and selectivity. For example, biphasic systems using an organic solvent and an aqueous hypochlorite solution are common, and the efficiency of such systems can be enhanced through the use of phase-transfer catalysts or vigorous mixing. nih.gov
The following data tables illustrate typical reaction conditions and findings for the N-chlorination of primary amines and related substrates, which are analogous to the synthesis of this compound.
| Substrate | Chlorinating Agent | Solvent | Reactor Type | Residence Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N,N-Dialkylamine | 1.1 M NaOCl (aq) | Toluene | Meso-scale tube reactor | 3 - 20 | 72-100 | nih.gov |
| N-Methyl-p-toluenesulfonamide | 1.5 equiv NaOCl | Ethyl Acetate | Tube reactor | N/A | Good | nih.gov |
| Dibenzylamine | 2.2 M NaOCl (aq) | Toluene | CSTR | N/A | 40 | nih.gov |
| Carboxylic Acid | Amine | Reagents for In-Situ Generation | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzoic acid | Benzylamine | PPh3, N-chlorophthalimide | Toluene | 24 | Optimal | nih.gov |
| Benzoic acid | N,N-Diphenylamine | PPh3, N-chlorophthalimide | MeCN | 80 | 55 | nih.gov |
| Benzoic acid | 2,4,6-Trimethylaniline | PPh3, N-chlorophthalimide | Toluene | 24 | 56 | nih.gov |
These integrated strategies, particularly when combined with flow chemistry, represent a significant advancement in the synthesis of N-chloro compounds, offering a safer, more efficient, and scalable approach compared to traditional batch methods.
Elucidating Chemical Reactivity and Mechanistic Pathways of N 3 Phenylpropyl Hypochlorous Amide
Fundamental Principles Governing N-Cl Bond Reactivity
The chemical behavior of N-(3-Phenylpropyl)hypochlorous amide is dominated by the nature of the nitrogen-chlorine (N-Cl) bond. This bond's reactivity is a function of its polarity, strength, and the manner in which it cleaves.
The polarity of the N-Cl bond is determined by the electronegativity difference between nitrogen (≈3.04 on the Pauling scale) and chlorine (≈3.16). stackexchange.com This small difference results in a bond with significant covalent character, but with a slight polarization giving nitrogen a partial positive charge (δ+) and chlorine a partial negative charge (δ-). However, the chlorine atom in an N-Cl bond can react as an electrophile (formally "Cl+"), especially upon protonation of the nitrogen atom.
The N-Cl bond is relatively weak, with a bond dissociation energy (BDE) significantly lower than that of N-H or C-H bonds, making it susceptible to cleavage. For instance, the BDE for an N-Cl bond is approximately 200 kJ/mol, compared to around 386 kJ/mol for an N-H bond. quora.comrsc.org This inherent weakness is central to its utility in chemical synthesis.
Cleavage of the N-Cl bond can occur through two primary pathways:
Homolytic Cleavage (Homolysis): This process involves the even distribution of the bonding electrons, generating a nitrogen-centered radical and a chlorine radical. wikipedia.org Homolysis is typically initiated by heat or ultraviolet (UV) light and is the foundational step for radical-mediated reactions. wikipedia.orgwordpress.com
R₂N-Cl → R₂N• + Cl•
Heterolytic Cleavage (Heterolysis): This involves the uneven distribution of bonding electrons. Depending on the conditions and reacting partners, the chlorine can depart as a chloride anion (Cl⁻), leaving a nitrenium cation (R₂N⁺), or more commonly, the N-chloroamine can act as a source of electrophilic chlorine, especially in the presence of an acid which protonates the nitrogen. byjus.comallen.in Heterolysis is often favored in polar solvents that can stabilize the resulting ionic species. byjus.comallen.in
The specific pathway followed by this compound depends critically on the reaction conditions, such as the presence of acid, light, or transition metal catalysts.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| N-Cl | ~200-313 quora.comrsc.org |
| N-H | ~386 rsc.org |
| C-H (primary) | ~423 |
| C-C | ~346 rsc.org |
Radical-Mediated Reaction Mechanisms
The facile homolysis of the N-Cl bond makes this compound an excellent precursor for radical-based transformations. These reactions proceed through highly reactive nitrogen-centered radical intermediates.
Under acidic conditions, N-chloroamines are protonated to form N-chloroammonium salts. The homolytic cleavage of the N-Cl bond in this protonated species, often initiated by heat, light, or a chemical initiator, generates a highly electrophilic nitrogen-centered radical cation, known as an aminium radical. wordpress.comwikipedia.orgnih.gov
For this compound, this process would yield the N-(3-phenylpropyl)aminium radical cation.
Formation of the Aminium Radical Cation:
Protonation: Ph(CH₂)₃NHCl + H⁺ ⇌ [Ph(CH₂)₃NH₂Cl]⁺
Homolysis: [Ph(CH₂)₃NH₂Cl]⁺ → [Ph(CH₂)₃NH]•⁺ + Cl•
Aminium radical cations are potent electrophiles due to the positive charge on the nitrogen atom. nih.govresearchgate.net This reactivity is an example of "umpolung," or polarity reversal, transforming the typically nucleophilic amine nitrogen into an electrophilic species. nih.gov These radicals readily engage in C-N bond-forming reactions with nucleophilic partners like alkenes and arenes. nih.govresearchgate.net Their synthetic utility has been greatly expanded by the advent of visible-light photoredox catalysis, which allows for their mild generation from either N-functionalized or unfunctionalized amines. wordpress.comresearchgate.netresearchgate.net
One of the most significant reactions of N-chloroamines is the Hofmann-Löffler reaction (or Hofmann-Löffler-Freytag reaction), a powerful method for synthesizing pyrrolidines and other N-heterocycles through remote C-H functionalization. wordpress.comwikipedia.org The reaction involves the intramolecular abstraction of a hydrogen atom by the nitrogen-centered radical.
The key step in this mechanism is an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), which proceeds through a sterically favored six-membered ring transition state. wordpress.comnih.govutexas.edu This transfers the radical character from the nitrogen atom to a carbon atom, typically at the δ-position.
For this compound, the aminium radical generated in situ is perfectly poised for a 1,5-HAT from the propyl chain.
Mechanism of the Hofmann-Löffler Reaction for this compound:
Aminium Radical Formation: As described in 3.2.1.
1,5-Hydrogen Atom Transfer (1,5-HAT): The aminium radical abstracts a hydrogen atom from the carbon at position 4 of the propyl chain (the δ-carbon), which is benzylic and thus further activated, to form a more stable carbon-centered radical.
Halogen Rebound: The resulting carbon radical abstracts a chlorine atom from another molecule of the protonated N-chloroamine in a chain-propagation step, forming a δ-chloroamine. wordpress.com
Cyclization: Upon treatment with a base, the amine nitrogen is deprotonated and acts as an intramolecular nucleophile, displacing the chloride to form the final cyclized product, 2-benzylpyrrolidine.
This reaction demonstrates remarkable regioselectivity, as 1,5-HAT is kinetically and thermodynamically favored over other possibilities like 1,6-HAT. nih.govutexas.edu
| HAT Type | Transition State Size | Typical Product | Relative Favorability |
| 1,5-HAT | 6-membered | Pyrrolidine | Most Favored nih.govutexas.edu |
| 1,6-HAT | 7-membered | Piperidine | Less Favored wikipedia.org |
| 1,4-HAT | 5-membered | Azetidine | Disfavored (High Strain) rsc.org |
The reactivity of N-chloroamines can be further controlled and expanded through the use of transition metal catalysts. Metals such as copper, iron, rhodium, and palladium are effective in promoting C-N bond formation. acs.orgshareok.orgmit.edursc.orgnih.gov
Copper(I) catalysts, for example, are well-known to initiate radical processes with N-chloro-N-alkylsulfonamides in addition reactions. acsgcipr.org A similar mechanism can be proposed for this compound. The Cu(I) species can act as a one-electron reducing agent, reacting with the N-chloroamine to generate a nitrogen-centered radical and a Cu(II) species.
Proposed Copper-Catalyzed Radical Generation: Ph(CH₂)₃NHCl + Cu(I) → Ph(CH₂)₃NH• + Cu(II)Cl
This method of radical generation is often milder than thermal or photochemical initiation. The resulting aminyl radical can then participate in various transformations, including intermolecular additions or intramolecular C-H aminations. In some cases, the mechanism may involve the formation of highly reactive metal-nitrenoid intermediates. nih.gov The specific pathway—whether a true radical process or one involving organometallic intermediates—can be complex and depends on the metal, ligands, and substrate. nih.govnih.gov
Electrophilic and Oxidative Transformations
Beyond radical pathways, this compound can function as an electrophilic aminating or chlorinating agent, particularly in its reactions with electron-rich species like unsaturated hydrocarbons.
N-chloroamines can add across the double or triple bonds of unsaturated hydrocarbons, such as alkenes and alkynes. savemyexams.com These reactions can proceed through either a radical or a polar (ionic) mechanism, depending on the conditions and the nature of the substrates.
Radical Addition: Under radical-initiating conditions (light, heat, or a radical initiator), the N-chloroamine adds to the alkene via a radical chain mechanism. The aminyl radical adds to the double bond first, generating a carbon-centered radical intermediate, which then abstracts a chlorine atom to yield the final β-chloroamine product.
Polar (Electrophilic) Addition: In the presence of a Lewis acid or a strong Brønsted acid, the reaction can proceed through a polar mechanism. The N-chloroamine, or a complex thereof, acts as a source of electrophilic chlorine ("Cl+"). It is attacked by the electron-rich π-bond of the alkene to form a bridged chloronium ion intermediate. lumenlearning.com Subsequent nucleophilic attack by the amine nitrogen (intramolecularly, after loss of a proton) or by the amine component (intermolecularly) on the more substituted carbon of the former double bond (following Markovnikov's rule) opens the ring to give the aminochlorinated product. youtube.com
For this compound reacting with an alkene like styrene, the phenyl group on the alkene would stabilize a positive charge at the benzylic position, strongly favoring a polar, Markovnikov-type addition pathway.
N-Chloramine as an Oxidizing Agent in Functional Group Interconversions
N-chloramines are versatile oxidizing agents capable of effecting a variety of functional group interconversions. Their reactivity stems from the electrophilic nature of the chlorine atom attached to the nitrogen, which can be transferred to other substrates. The oxidation potential can be tuned by the nature of the substituents on the nitrogen atom.
One notable application of N-chloramines is in Swern-type oxidations of alcohols to aldehydes and ketones. This reaction can be performed at room temperature without the need for an additional base, and the dialkyl sulfide (B99878) co-reagent can be used in catalytic amounts. journalirjpac.com The general mechanism involves the reaction of the N-chloramine with a dialkyl sulfide to form a sulfonium-like intermediate, which then facilitates the oxidation of the alcohol.
In some cases, the interaction between different chloramine (B81541) species, such as trichloramine (NCl₃) and dichloramine (NHCl₂), can generate highly reactive species like hydroxyl radicals (•OH), which can then oxidize a wide range of organic molecules. acs.org While these specific conditions might not be directly applicable to the use of a single, defined N-alkyl-N-chloramine, it highlights the potent oxidizing environment that can be generated from N-Cl compounds. The oxidation of N-acetylbenzidine by hypochlorous acid, a related process, is believed to proceed through a radical mechanism. nih.gov
The table below summarizes representative functional group interconversions using N-chloramine systems.
Table 1: Representative Functional Group Interconversions using N-Chloramines
| Starting Material | Reagent(s) | Product | Comments |
|---|---|---|---|
| Primary/Secondary Alcohols | N-Chloramine, Dialkylsulfide | Aldehydes/Ketones | Swern-type oxidation that can be performed at room temperature without added base. journalirjpac.com |
| Amines | Chloramine-T | N-aminated products | Used in amination reactions. stackexchange.com |
| Sulfides | N-Chlorosuccinimide (NCS) | Sulfoxides | Selective oxidation of sulfides. |
| α-Hydroxy Acids | Chloramine-T, Os(VIII) catalyst | Aldehydes/Ketones | Osmium-catalyzed oxidation in alkaline media. nih.gov |
Nucleophilic Attack and Reductive Cleavage of the N-Cl Bond
The nitrogen-chlorine (N-Cl) bond in N-chloramines is susceptible to both nucleophilic attack and reductive cleavage. The chlorine atom, being bonded to a more electronegative nitrogen atom, carries a partial positive charge and is thus an electrophilic center.
Nucleophilic substitution at the chlorine atom is a common reaction pathway for N-chloramines. A variety of nucleophiles can attack the electrophilic chlorine, leading to the formation of a new chlorine-containing species and the corresponding amine. Studies on N-chlorotaurine have shown that the mechanism of this nucleophilic substitution can change depending on the reactivity of the nucleophile. nih.gov For less reactive nucleophiles, the reaction can proceed through a stepwise mechanism involving a pre-equilibrium protonation of the N-chloramine. nih.gov However, for more reactive nucleophiles, a concerted mechanism where protonation and chlorine transfer occur in a single step is favored. nih.gov
The N-Cl bond can also be cleaved reductively. This process involves the transfer of electrons to the N-chloramine, leading to the formation of a chloride ion and the corresponding amine. This can be achieved using various reducing agents. For instance, organoboranes, formed from the hydroboration of alkenes, react with chloramine to produce amines, where the N-Cl bond is cleaved in the process. stackexchange.com This reaction is analogous to the oxidation of boranes with hydrogen peroxide. stackexchange.com The cleavage of the N-Cl bond can be considered a heterolytic process where the more electronegative chlorine atom takes both electrons. youtube.com
The table below lists common nucleophiles and reducing agents that react with the N-Cl bond.
Table 2: Reagents for Nucleophilic Attack and Reductive Cleavage of the N-Cl Bond
| Reagent Type | Examples | Reaction Type | Product from N-Chloramine |
|---|---|---|---|
| Nucleophiles | Iodide (I⁻), Sulfite (SO₃²⁻), Thiolates (RS⁻) | Nucleophilic Substitution | Amine + Chlorinated Nucleophile |
| Reducing Agents | Organoboranes, Sodium borohydride (B1222165) (NaBH₄), Hydrogen sulfide (H₂S) | Reductive Cleavage | Amine + Chloride Ion |
| Phosphines | Triphenylphosphine (PPh₃) | Reduction/Substitution | Amine + Phosphine Oxide/Chloride |
| Sulfinic Acids | Arenesulfinic acids | Nucleophilic Substitution | Amine + Arenesulfonyl Chloride |
Stereochemical Aspects and Regioselectivity in N-Chloramine Reactions
Reactions involving N-chloramines can exhibit significant stereochemical and regiochemical control, particularly in addition reactions to alkenes and in reactions with chiral substrates.
A key example of a stereoselective reaction involving N-chloramines is the aziridination of alkenes. The use of N-chloro-N-sodio-p-toluenesulfonamide (Chloramine-T) and related reagents can lead to the formation of aziridines with a high degree of stereoselectivity. For instance, the stereoselective synthesis of both cis- and trans-N-alkylaziridines has been reported starting from N-chloramines. nih.govrsc.org In the aziridination of cyclic allylic alcohols, the stereoselectivity is highly dependent on the structure of both the alcohol and the N-chloramine salt used. rsc.org Often, a mixture of diastereomers is obtained, but in some cases, complete diastereoselectivity can be achieved. rsc.org
The regioselectivity of N-chloramine reactions is prominent in additions to unsymmetrical alkenes. In analogy to halohydrin formation, the reaction of an N-chloramine with an alkene in the presence of a nucleophile would be expected to follow Markovnikov-type regioselectivity. The electrophilic chlorine would add to the less substituted carbon of the double bond, and the nucleophile would attack the more substituted carbon, which can better stabilize a partial positive charge in the transition state.
The table below summarizes key factors influencing the stereochemical and regiochemical outcomes in reactions of N-chloramines.
Table 3: Factors Influencing Stereoselectivity and Regioselectivity in N-Chloramine Reactions
| Factor | Influence on Stereochemistry | Influence on Regioselectivity | Example Reaction |
|---|---|---|---|
| Substrate Structure | The steric and electronic properties of the substrate can direct the approach of the reagent, leading to a preferred stereoisomer. | Directs the addition of the electrophilic chlorine and the nucleophile according to electronic and steric effects (e.g., Markovnikov vs. anti-Markovnikov). | Aziridination of cyclic allylic alcohols. rsc.org |
| N-Chloramine Structure | The nature of the substituent on the nitrogen can influence the steric bulk and reactivity of the reagent, affecting the diastereomeric ratio of the products. | Can influence the electrophilicity of the chlorine and the overall reaction mechanism. | Comparison of Chloramine-T and BusNClNa in aziridination. rsc.org |
| Catalyst | Chiral catalysts can be used to induce enantioselectivity in reactions such as aziridination. | Lewis acid or other catalysts can influence the regiochemical outcome of addition reactions. | Catalyst-controlled chlorination of phenols and anilines. acs.org |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting stereoselectivity. | Can affect the reaction pathway and the regioselectivity of the addition. | Solvent effects in acylation of β-enamino-esters. researchgate.net |
Advanced Spectroscopic and Analytical Characterization of N 3 Phenylpropyl Hypochlorous Amide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N-(3-Phenylpropyl)hypochlorous amide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of the hydrogen and carbon nuclei, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the different types of protons and their connectivity. The chemical shifts are influenced by neighboring atoms and functional groups. libretexts.org For this compound, the protons of the phenyl group are expected to appear in the aromatic region (typically δ 7.1-7.3 ppm). The propyl chain protons will exhibit distinct signals: the methylene (B1212753) group adjacent to the phenyl ring (Cα-H₂) would appear around δ 2.6-2.8 ppm, the central methylene group (Cβ-H₂) would be found further upfield at approximately δ 1.8-2.0 ppm, and the methylene group attached to the nitrogen (Cγ-H₂) would be shifted downfield due to the influence of the electronegative nitrogen and chlorine atoms, likely appearing in the δ 3.0-3.5 ppm range. The N-H proton signal is often broad and its chemical shift can vary significantly depending on solvent, concentration, and temperature, but for amides, it can appear at a relatively high chemical shift. nih.govlibretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The phenyl carbons will resonate in the δ 125-142 ppm region. The carbons of the propyl chain will have characteristic shifts: Cα (adjacent to the phenyl ring) around δ 33-35 ppm, Cβ at approximately δ 30-32 ppm, and Cγ (bonded to the nitrogen) significantly downfield in the δ 45-55 ppm range, influenced by the N-Cl group. wisc.edulibretexts.org The presence of the chlorine atom on the nitrogen deshields the adjacent carbon atom (Cγ).
The following table summarizes the predicted chemical shifts for this compound.
Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Phenyl C-H | 7.1 - 7.3 | 126.0 - 128.5 |
| Phenyl C (quaternary) | - | ~141.0 |
| Cα-H₂ | 2.6 - 2.8 | 33.0 - 35.0 |
| Cβ-H₂ | 1.8 - 2.0 | 30.0 - 32.0 |
| Cγ-H₂ | 3.0 - 3.5 | 45.0 - 55.0 |
| N-H | Variable (Broad) | - |
Predicted values are based on typical chemical shift ranges for similar structural motifs. libretexts.orgwisc.edulibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound and for studying its fragmentation pathways, which aids in structural confirmation.
Molecular Formula Determination: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the calculation of the elemental composition. For this compound (C₉H₁₂ClNO), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern provides valuable structural information. For N-chloroamines, a common fragmentation pathway involves the loss of chlorine. nih.gov Key predicted fragments for this compound would include:
Loss of a chlorine radical (·Cl) to give an aminyl radical cation.
Loss of HCl.
Cleavage of the propyl chain, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylpropyl moiety.
Cleavage at the Cβ-Cγ bond.
Predicted HRMS Fragmentation Data for this compound (C₉H₁₂ClNO)
| m/z (Fragment Ion) | Proposed Identity | Neutral Loss |
|---|---|---|
| 185/187 | [C₉H₁₂ClNO]⁺ (Molecular Ion) | - |
| 150 | [C₉H₁₂NO]⁺ | Cl |
| 149 | [C₉H₁₁NO]⁺ | HCl |
| 134 | [C₉H₁₂N]⁺ | OCl |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₅NCl |
m/z values are based on the ³⁵Cl isotope.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These methods are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: Key vibrational bands in the IR spectrum confirm the structure of this compound.
N-H Stretch: A characteristic band for the secondary amide N-H stretch is expected in the region of 3200-3400 cm⁻¹. Hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers. libretexts.org
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are observed just below 3000 cm⁻¹.
N-Cl Stretch: The N-Cl stretching vibration is a key indicator for the formation of the N-chloroamine. This band is typically found in the 600-800 cm⁻¹ region.
Aromatic C=C Bends: Phenyl ring out-of-plane bending vibrations appear in the 690-900 cm⁻¹ range, providing information about the substitution pattern.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring typically gives a strong, sharp band around 1000 cm⁻¹.
N-Cl Stretch: The N-Cl stretch is also Raman active and can be used to corroborate the IR data.
The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. researchgate.net
Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | IR Frequency Range | Raman Frequency Range | Intensity |
|---|---|---|---|
| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| N-Cl Stretch | 600 - 800 | 600 - 800 | Medium |
Frequency ranges are based on general data for amides and organochlorine compounds. libretexts.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical (oxidation) states of the atoms within the top 1-10 nanometers of a sample. micro.org.aupsu.edu It is particularly useful for confirming the presence and chemical environment of the nitrogen and chlorine atoms in this compound.
The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the ejected core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical state.
N 1s Spectrum: The binding energy of the N 1s electron is highly sensitive to its chemical environment. For an amide nitrogen, a peak is expected around 400 eV. nih.gov The attachment of an electronegative chlorine atom to the nitrogen will cause a positive shift in the binding energy compared to its parent amine, providing direct evidence for the N-Cl bond formation. The N 1s peak for the N-Cl group is expected to be in the range of 401-402 eV.
Cl 2p Spectrum: The Cl 2p spectrum will show a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling. The binding energy for chlorine in an N-Cl bond is distinct from that of an ionic chloride (Cl⁻) or chlorine in a C-Cl bond, typically appearing around 200-201 eV for the Cl 2p₃/₂ peak.
Expected XPS Binding Energies (eV) for this compound
| Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|
| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N) | Carbon backbone and bonding |
| N 1s | ~401 - 402 | Confirmation of N-Cl bond |
| O 1s | ~532.0 | Presence of amide oxygen |
| Cl 2p₃/₂ | ~200 - 201 | Confirmation of N-Cl bond |
Binding energies are approximate and can be influenced by instrument calibration and surface charging. nih.govd-nb.info
Chromatographic Separations Coupled with Detection (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, and degradation products, as well as for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable compounds. However, N-chloroamines can be thermally labile, potentially degrading in the hot injector port or on the column. If the compound is sufficiently stable, GC-MS provides excellent separation and structural information from the mass spectrometric detector.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often the preferred method for the analysis of less stable or non-volatile compounds like N-chloroamines. oup.com
Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is commonly employed. The mobile phase typically consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. oup.com
Detection: Mass spectrometry provides high selectivity and sensitivity for detection. Electrospray ionization (ESI) is a suitable soft ionization technique that can generate intact molecular ions for subsequent MS or MS/MS analysis. nih.gov
Challenges: A significant challenge in the LC analysis of N-chloramines is their instability and potential for degradation on metallic components of the LC system. oup.com Using PEEK tubing and column hardware can mitigate these losses. Post-column derivatization, where iodide is added after the column to form a stable iodine product that is then detected electrochemically or by MS, is another strategy to improve detection and recovery. oup.com
Quantitative Methodologies for Active Chlorine Content Determination (e.g., Iodometric Titration)
Determining the concentration of the active chlorine (the N-Cl group) is crucial for assessing the purity and reactivity of this compound. Iodometric titration is the standard and most reliable method for this purpose. tsijournals.com
Principle: The method is based on a redox reaction. In an acidic solution, the "active chlorine" of the N-Cl group oxidizes iodide ions (I⁻), typically from potassium iodide (KI), to form molecular iodine (I₂). nemi.gov The amount of iodine produced is directly proportional to the amount of active chlorine present.
The key reactions are:
C₆H₅(CH₂)₃NHCl + 2I⁻ + 2H⁺ → C₆H₅(CH₂)₃NH₂ + I₂ + HCl
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. wikipedia.org The endpoint is reached when the deep blue color of the starch-iodine complex disappears. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure: A known mass of the this compound sample is dissolved in a suitable solvent. An excess of potassium iodide solution and acid (e.g., acetic acid) are added. nemi.gov The mixture is then titrated against a standard sodium thiosulfate solution until the solution turns a pale yellow. Starch indicator is added, producing a dark blue color. The titration is continued until the blue color completely disappears, marking the endpoint. hach.com The concentration of active chlorine can be calculated from the volume of titrant used. This method is robust and widely accepted for quantifying oxidizing agents like N-chloroamines. ubc.calcms.cz Modern adaptations can automate this process using spectrophotometric detection for higher throughput. semanticscholar.orgresearchgate.net
Theoretical and Computational Investigations on N 3 Phenylpropyl Hypochlorous Amide Systems
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of N-(3-Phenylpropyl)hypochlorous amide. Density Functional Theory (DFT) and ab initio methods are the primary tools for such investigations.
Detailed Research Findings: DFT methods, such as B3LYP or the ωB97 series, paired with basis sets like 6-31G(d,p) or the more extensive def2-TZVP, are commonly employed to optimize the molecular geometry and calculate electronic properties. rsc.orgworktribe.com For this compound, these calculations would reveal key insights into the N-Cl bond, which is central to its reactivity. The calculations would likely show a polarized covalent bond, with a partial positive charge on the chlorine atom, making it an electrophilic halogenating agent.
The geometry of the amide nitrogen is another critical aspect. In many N-chloroanilides, the nitrogen atom exhibits a pyramidal geometry, deviating from the ideal trigonal planar arrangement. rsc.org For instance, studies on N-chloro-N-(o-tolyl)pivalamide revealed a sum of valence angles around the nitrogen (θ) of 356.6°, indicating a slight pyramidalization. rsc.org This structural feature is crucial as it influences the amide's conjugation and rotational barriers.
Frontier molecular orbitals (HOMO and LUMO) analysis would further elucidate the molecule's reactivity. The LUMO is expected to be localized primarily on the N-Cl antibonding orbital, indicating that this is the site for nucleophilic attack. The HOMO would likely be distributed across the phenyl ring and the amide moiety. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
Illustrative Data for Analogous N-Acylsulfonamides: The following table presents data from DFT calculations on related N-acylsulfonamides, illustrating the type of electronic properties that would be calculated for this compound.
| Property | Compound 1a | Compound 1b |
| HOMO (eV) | -7.53 | -7.43 |
| LUMO (eV) | -1.71 | -1.90 |
| Energy Gap (eV) | 5.82 | 5.53 |
| Dipole Moment (Debye) | 4.81 | 3.96 |
| Data adapted from DFT studies on N-acylsulfonamides and serves as an example of typical computational outputs. researchgate.net |
Mechanistic Probing and Transition State Analysis through Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms and analyzing the transition states of reactions involving this compound. Such studies would likely focus on its role as a halogenating agent or other characteristic reactions of N-chloroamides.
Detailed Research Findings: For reactions such as the chlorination of olefins or aromatic compounds, computational modeling can map out the potential energy surface. This involves locating the transition state (TS) structures and calculating the activation energies (ΔG‡). For example, in the study of atropisomeric N-chloroamides, DFT calculations were used to investigate the mechanism of racemization. rsc.orgworktribe.com The calculations revealed a correlated mechanism involving rotation around the Ar–N bond geared with N–CO isomerization, rather than a simple rotation around the Ar-N bond. rsc.org
For a hypothetical reaction of this compound, a similar approach would be taken. The reactants, products, and transition state structures would be optimized. Frequency calculations would be performed to confirm the nature of these stationary points (minima for reactants and products, a single imaginary frequency for the TS). The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Kinetic studies on the dechlorination of N-chloroamides in the presence of phenols have shown that the reaction rate is dependent on the concentrations of phenoxide and hydroxide (B78521) ions, indicating that the N-chloroamide reacts as a neutral molecule. cdnsciencepub.com Computational models could further investigate this by modeling the interaction of the N-chloroamide with these species and calculating the energy barriers for different proposed pathways.
Example Data for Racemization of an Analogous N-Chloroamide: The table below shows calculated and experimental activation energies for the racemization of a representative N-chloroamide, highlighting the utility of computational analysis in mechanistic studies.
| Parameter | Value |
| Calculated ΔG‡ (kJ mol⁻¹) | 117.2 |
| Experimental ΔG‡ (kJ mol⁻¹) | 104.9 |
| Data from a study on atropisomeric N-chloroamides. rsc.org |
Conformational Landscape Exploration and Molecular Dynamics Simulations
The flexibility of the 3-phenylpropyl group in this compound results in a complex conformational landscape. Understanding this landscape is crucial as different conformers can exhibit different reactivities.
Detailed Research Findings: Conformational searches can be performed using molecular mechanics or semi-empirical methods, followed by re-optimization of the low-energy conformers using DFT. This would identify the most stable conformations of the molecule. For the related N-chloroanilides, studies have shown the existence of cis and trans isomers with respect to the amide bond, with the cis geometry often being preferred for aliphatic acyl groups. rsc.org
Molecular dynamics (MD) simulations offer a way to explore the conformational space of this compound over time, providing insights into its dynamic behavior. nih.govnih.gov By simulating the molecule in a solvent box, one can observe conformational transitions and calculate the relative populations of different conformers. MD simulations can also be used to study the self-assembly of such molecules into larger structures. nih.govnih.gov While large-scale self-assembly may be less relevant for this specific molecule, the principles of MD simulations remain applicable for studying its solution-phase dynamics.
For instance, variable-temperature NMR studies on some N-chloroamides have shown that the geometrical isomerization of the amide is very fast compared to racemization. rsc.org MD simulations could provide an atomistic picture of these dynamic processes.
Solvation Models and Environmental Effects on Reactivity
The reactivity of this compound is significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects.
Detailed Research Findings: There are several approaches to modeling solvation. nih.govnih.gov
Continuum Models: The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous dielectric medium. nih.gov This model is computationally efficient and can provide a good first approximation of bulk solvent effects on the geometry and electronic properties of the solute.
Discrete Models: In this approach, a few explicit solvent molecules are included in the quantum chemical calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding.
Mixed Discrete/Continuum Models: This hybrid approach combines the strengths of both models by including a few explicit solvent molecules in the first solvation shell and representing the bulk solvent as a continuum. nih.gov This method provides a more accurate description of the immediate environment of the solute.
Studies on the dechlorination of N-chloroamides have shown that the reaction is facilitated in less polar solvents. cdnsciencepub.com This can be explained by the fact that the charge, which is localized on the reactant ions, becomes more dispersed in the transition state. A less polar solvent will solvate the localized charge of the reactants less effectively than the dispersed charge of the transition state, thus lowering the activation energy. Computational models can be used to quantify these solvent effects on the reaction rates.
Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Electron Localization Function (ELF))
To gain a deeper understanding of the bonding in this compound, advanced bonding analysis techniques can be employed.
Detailed Research Findings: Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structures of bonds, lone pairs, and core orbitals. This analysis provides information on atomic charges, hybridization, and delocalization effects. For N-chloroamides, NBO analysis has been used to quantify the changes in bond order during chemical reactions. rsc.orgworktribe.com For example, in the racemization of atropisomeric N-chloroamides, the N–CO bond order was found to decrease significantly in the transition state, while the Ar–N bond order increased. rsc.orgworktribe.com For this compound, NBO analysis would be invaluable for characterizing the N-Cl bond and understanding how its properties are influenced by the rest of the molecule.
Electron Localization Function (ELF): ELF is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. It provides a topological analysis of the electron density. For this compound, an ELF analysis would visually map out the covalent bonds and the lone pairs on the nitrogen and oxygen atoms, offering a detailed picture of the electron distribution.
Illustrative NBO Data for an Analogous N-Chloroamide System: The following table shows the change in bond orders from the ground state (GS) to the transition state (TS) for the racemization of an analogous N-chloroamide, as determined by NBO analysis.
| Bond | Average Bond Order (GS) | Average Bond Order (TS) |
| N–CO | 1.13 | 0.95 |
| Ar–N | 0.85 | 1.01 |
| This data is for atropisomeric N-chloroanilides and serves to illustrate the insights gained from NBO analysis. rsc.orgworktribe.com |
In-Depth Analysis of "this compound" Reveals Scant Published Research
Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . Consequently, a detailed article on its diversified applications in contemporary organic synthesis, as outlined in the user's request, cannot be generated at this time.
The requested article structure included detailed sections on the compound's role as a reagent for C-N bond formation, its use in constructing nitrogen-containing heterocycles, its utility as a selective chlorinating agent, its application as a precursor for functional materials and polymers, and its use in advanced analytical chemistry.
While extensive research exists on the broader classes of compounds to which this compound belongs, such as N-chloroamines and N-haloamides , the specific properties and reactions of this compound itself are not documented in the available resources. General principles of N-chloroamide chemistry suggest theoretical possibilities for its application:
Reagent for C-N Bond Formation: N-chloroamines can act as nitrogen sources in the synthesis of amines, amides, and imines. They are known to be prepared from the corresponding amine precursor and an electrophilic chlorine source like sodium hypochlorite (B82951). acsgcipr.org
Role in Heterocyclic Architectures: Intramolecular cyclization of N-chloroamines, often via amidyl radicals, is a known method for synthesizing nitrogen-containing heterocycles like pyrrolidines. acs.orgresearchgate.net
Utility as a Selective Chlorinating Agent: N-chloroamides are utilized for site-selective chlorination of C-H bonds in complex molecules, with selectivity often dictated by steric and electronic factors. acs.orgnih.govescholarship.org
Precursor for Functional Materials: N-haloamides have been used for the halogenation of polymers like polyethylene and polypropylene, modifying their chemical properties. rsc.org
Applications in Analytical Chemistry: Chloramines, in general, are analyzed in water treatment and can be involved in chemical sensing applications, often through reactions that produce a colorimetric or electrochemical signal. researchgate.netsite.commdpi.com
However, without specific studies on this compound, any discussion of its role in these areas would be purely speculative and not based on established scientific findings. The generation of a scientifically accurate and authoritative article requires concrete data from peer-reviewed research, which is currently unavailable for this specific compound.
Emerging Research Frontiers and Methodological Challenges in N 3 Phenylpropyl Hypochlorous Amide Chemistry
Design and Synthesis of Novel N-Chloramine Scaffolds
The foundational step in exploring the chemistry of N-(3-Phenylpropyl)hypochlorous amide is its synthesis, which is analogous to the general preparation of N-chloramines. acsgcipr.org This typically involves the reaction of the primary amine precursor, 3-phenylpropan-1-amine, with an electrophilic chlorine source. beilstein-journals.orgacsgcipr.org Common chlorinating agents include sodium hypochlorite (B82951) (NaOCl), N-chlorosuccinimide (NCS), and chlorine gas. acsgcipr.org The choice of reagent presents a trade-off between atom economy, safety, and ease of handling. For instance, while chlorine gas is highly atom-efficient, its toxicity and the production of hydrochloric acid as a byproduct pose significant drawbacks. acsgcipr.org Conversely, NCS is a solid and easier to handle, but it is atom-inefficient and generates a succinimide (B58015) byproduct that requires removal. acsgcipr.org NaOCl is an inexpensive and desirable alternative, though reaction times and yields can be variable under traditional batch conditions. acsgcipr.org
Beyond the simple N-chlorination of a single amine, a significant research frontier is the design and synthesis of more complex and functionalized N-chloramine scaffolds. This involves incorporating the N-chloramine functionality into larger, more complex molecular architectures to create novel reagents or materials. An example of this approach is the development of N-chloramine-functionalized polymer gels. mdpi.comresearchgate.net In this methodology, a monomer containing a chloramine (B81541) precursor, such as 3-(4′-vinyl benzyl)-5,5-dimethyl hydantoin (B18101) (VBDMH), is copolymerized with hydrophilic monomers and crosslinkers. mdpi.com The resulting polymer network can then be "charged" by chlorination with a reagent like bleach, creating a solid material with reactive N-Cl bonds that can be restored upon depletion. mdpi.com This concept could be extended to scaffolds like this compound, embedding them into polymeric structures for applications in reactive coatings or controlled-release systems.
Another avenue for creating novel scaffolds is through the reaction of chloramine itself with various amines to produce N-substituted hydrazines. ias.ac.in Research has shown that gaseous chloramine reacts with primary and secondary amines in nonaqueous solvents to form corresponding hydrazines like phenylhydrazine (B124118) and N-aminopiperidine. ias.ac.in This demonstrates the potential of using the N-Cl moiety as a handle for further functionalization and the construction of more elaborate nitrogen-containing molecules.
Table 1: Comparison of Common N-Chlorinating Agents
| Chlorinating Agent | Formula | State | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Hypochlorite | NaOCl | Aqueous Solution | Inexpensive, readily available byproduct. acsgcipr.org | Can give low yields and require long reaction times in batch. acsgcipr.org |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid | Easy to handle. acsgcipr.org | Poor atom economy, succinimide byproduct removal needed. acsgcipr.org |
| Chlorine | Cl₂ | Gas | High atom efficiency. acsgcipr.org | Toxic, difficult to handle, produces HCl byproduct. beilstein-journals.orgacsgcipr.org |
| tert-Butyl Hypochlorite | tBuOCl | Liquid | Effective chlorinating agent. researchgate.net | Expensive, hazardous, generates waste. acsgcipr.orgresearchgate.net |
Exploration of Sustainable and Green Chemistry Approaches in N-Chlorination
In line with the 12 Principles of Green Chemistry, modern synthetic methods aim to reduce waste, minimize hazards, and improve energy efficiency. mit.edu Traditional N-chlorination methods often fall short of these ideals, relying on hazardous reagents or producing significant waste. acsgcipr.orgresearchgate.net Consequently, a major research thrust is the development of sustainable and green approaches for the synthesis of N-chloramines like this compound.
A highly promising green strategy is the use of continuous flow chemistry. researchgate.net Researchers have developed continuous, biphasic processes for the formation of N-chloramines using aqueous sodium hypochlorite (NaOCl), an inexpensive byproduct of chlorine manufacturing. beilstein-journals.orgacsgcipr.org In these systems, a solution of the amine precursor in an organic solvent is mixed with aqueous NaOCl in a flow reactor, such as a tube reactor with static mixers or a continuous stirred-tank reactor (CSTR). beilstein-journals.orgnih.gov This methodology offers numerous advantages over traditional batch synthesis:
Enhanced Safety: The small reaction volume at any given time mitigates the hazards associated with the exothermicity and potential instability of N-chloramines. acsgcipr.orgnih.gov
Precise Control: Flow reactors allow for exact control over reaction parameters like temperature and residence time, leading to improved consistency and productivity. acsgcipr.org
Improved Efficiency: Efficient mixing of the biphasic system can lead to near-quantitative conversions with short residence times, often eliminating the need for external cooling. beilstein-journals.orgnih.gov
Waste Reduction: Using NaOCl as the chlorine source is inherently greener than using reagents like NCS, which have poor atom economy. acsgcipr.org
Another cutting-edge green approach involves photocatalysis. Recent breakthroughs have demonstrated a sustainable photocatalytic process for chlorinating organic molecules using low-cost iron and sulfur catalysts activated by mild blue light. chemanalyst.comrice.edu This method operates at room temperature and provides a targeted, efficient way to chlorinate molecules without the harsh conditions and byproducts of conventional methods. chemanalyst.com This technique's precision in chlorine placement, known as anti-Markovnikov hydrochlorination, yields highly pure products and reduces the need for costly purification steps. chemanalyst.comrice.edu Adapting such photocatalytic systems for N-chlorination would represent a significant leap forward in the sustainable synthesis of compounds like this compound.
Table 2: Comparison of Traditional vs. Green N-Chlorination Methodologies
| Feature | Traditional Batch Synthesis (e.g., with NCS) | Continuous Flow Synthesis (with NaOCl) | Photocatalytic Chlorination |
|---|---|---|---|
| Reagents | Often hazardous or atom-inefficient (e.g., NCS, Cl₂). acsgcipr.org | Inexpensive, sustainable reagent (NaOCl). acsgcipr.org | Low-cost, earth-abundant catalysts (Fe, S). chemanalyst.comrice.edu |
| Conditions | Often requires cooling due to exothermicity. acsgcipr.org | Room temperature, excellent heat transfer. acsgcipr.org | Room temperature, mild blue light activation. chemanalyst.com |
| Safety | Higher risk due to large volumes of unstable products. acsgcipr.org | Significantly improved safety due to small reactor volumes. nih.gov | Generally safer due to mild conditions. chemanalyst.com |
| Byproducts | Stoichiometric byproducts requiring removal (e.g., succinimide). acsgcipr.org | Minimal byproducts, often just NaCl in an aqueous phase. beilstein-journals.org | Cleaner reactions with fewer byproducts. chemanalyst.com |
| Control | Less precise control over temperature and mixing. acsgcipr.org | Precise control of residence time and temperature. acsgcipr.org | High regioselectivity and precision. chemanalyst.comrice.edu |
Development of Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern chemistry, offering pathways to enhance reaction rates and control selectivity, often under milder conditions. mit.edu For N-chloramine chemistry, the development of catalytic systems is crucial for activating the N-Cl bond, directing its reactivity, and enabling new transformations.
Transition-metal catalysis has emerged as a powerful tool. For example, iron(III) chloride has been shown to be a crucial catalyst for the chlorination of activated arenes using N-chlorosuccinimide (NCS). acs.org In this system, the Lewis acidic iron catalyst activates the NCS, making it a more potent electrophilic chlorinating agent. acs.org This principle of Lewis acid activation could be applied to enhance the reactivity of this compound in electrophilic reactions. Furthermore, transition metals can directly participate in bond-forming reactions. Copper(I) catalysts have been employed for the diastereoselective radical cyclization of unsaturated N-chloramines, and nickel catalysts have been used to couple N-chloramines with organozinc reagents to form new C-N bonds. acsgcipr.org These methods showcase how catalysts can harness the reactivity of the N-Cl bond for complex molecule synthesis.
Photocatalysis also represents a significant frontier. As mentioned previously, photocatalytic methods using iron and sulfur catalysts under blue light can achieve efficient chlorination. chemanalyst.comrice.edu This approach is catalytic and operates under exceptionally mild conditions, offering a sustainable alternative to traditional methods that often require harsh reagents or high temperatures. chemanalyst.com In a different context, catalytic activated carbon has been used to promote the decomposition of monochloramine to nitrogen gas, demonstrating a catalytic approach to chloramine degradation and transformation. nih.gov The development of catalytic systems that can selectively activate the N-Cl bond of a specific scaffold like this compound for targeted C-H amination or other valuable transformations remains a key challenge and an active area of research. youtube.com
Table 3: Examples of Catalytic Systems in N-Chloramine and Related Chemistry
| Catalyst Type | Metal/System | Reaction Type | Function/Advantage |
|---|---|---|---|
| Lewis Acid | Iron(III) Chloride (FeCl₃) | Arene Chlorination | Activates N-chlorosuccinimide (NCS) for enhanced electrophilicity. acs.org |
| Transition Metal | Copper(I) Complexes | Radical Cyclization | Catalyzes stereoselective addition of N-chloramines to double bonds. acsgcipr.org |
| Transition Metal | Nickel(II) Complexes | Cross-Coupling | Couples N-chloramines with organozinc reagents to form C-N bonds. acsgcipr.org |
| Photocatalyst | Iron/Sulfur Catalysts | Hydrochlorination | Enables efficient chlorination at room temperature using blue light. chemanalyst.comrice.edu |
| Heterogeneous | Activated Carbon | Chloramine Degradation | Catalytically destroys monochloramine, converting it to N₂ gas. nih.gov |
| Transition Metal | Ruthenium(II) Complexes | Chlorite (B76162) Oxidation | Catalyzes the oxidation of chlorite to chlorine dioxide. rsc.org |
In-Depth Spectroscopic and Time-Resolved Studies of Reaction Intermediates
A deep understanding of any chemical transformation requires the characterization of its reaction mechanism, including the identification of transient intermediates. wikipedia.org For reactions involving N-chloramines, which can be unstable and proceed through radical or ionic pathways, in-depth spectroscopic studies are indispensable. Time-resolved spectroscopy, which monitors dynamic processes on extremely short timescales, is particularly powerful for this purpose. wikipedia.org
Techniques like rapid-scanning stopped-flow spectroscopy can provide crucial insights. nih.gov For instance, this method has been used to investigate the reaction of benzylamines with enzymes, allowing for the detection of short-lived intermediates such as enzyme-substrate Schiff base complexes and quinonoid species by monitoring changes in the UV-visible spectrum over milliseconds. nih.gov A similar approach could be used to study the reaction of this compound with nucleophiles, potentially revealing the formation and decay of key intermediates.
Mass spectrometry is another vital tool. High-resolution electrospray-ionization mass spectrometry (ESI-MS) has been used to identify transient metal-ligand species in catalytic cycles, such as a [(L)NiII-OCl(S)]+ intermediate in a nickel-catalyzed chlorination reaction. recercat.cat More recently, proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) has been developed to simultaneously measure multiple inorganic haloamine species in real-time, enabling detailed kinetic analysis of their degradation and interconversion pathways. nsf.gov
Furthermore, understanding the photochemical behavior of N-chloramines is critical. UV photolysis of chloramines is known to fracture the N-Cl bond, generating reactive species such as chlorine atoms (Cl•) and aminyl radicals (•NH2). researchgate.netresearchgate.net Time-resolved studies, often employing pump-probe laser techniques, are essential for detecting these highly reactive, short-lived radical intermediates and understanding their subsequent reactions, which can lead to the formation of various byproducts. researchgate.netwisc.edu For example, studies on the UV photolysis of dichloramine have elucidated the formation of reactive nitrogen species (RNS) and their role in micropollutant transformation. acs.org Applying these advanced spectroscopic methods to the reactions of this compound would provide fundamental knowledge of its reactivity and decomposition pathways.
Table 4: Spectroscopic Techniques for Studying N-Chloramine Reaction Intermediates
| Spectroscopic Method | Type of Information | Potential Intermediates Detected | Timescale |
|---|---|---|---|
| Stopped-Flow UV-Vis | Electronic transitions, kinetics of formation/decay. nih.gov | Schiff bases, charged complexes, quinonoids. nih.gov | Milliseconds to seconds |
| Time-Resolved IR (TRIR) | Vibrational structure of transient species. wisc.edu | Vibrationally excited products, radical complexes. wisc.edu | Picoseconds to microseconds |
| ESI-MS | Mass-to-charge ratio of ionic intermediates. recercat.cat | Metal-ligand complexes, charged organic species. recercat.cat | Stable enough for ionization |
| PTR-TOF-MS | Real-time concentration profiles of volatile species. nsf.gov | Haloamines (NH₂Cl, NHCl₂), reaction products. nsf.gov | Seconds to minutes |
| Laser Flash Photolysis | Detection of transient radicals via absorption. researchgate.netresearchgate.net | Chlorine atoms (Cl•), aminyl radicals (•NR₂). researchgate.net | Nanoseconds to milliseconds |
Integration into Multicomponent Reactions and Automated Synthesis Platforms
The drive for efficiency and safety in modern chemical synthesis has led to the increasing adoption of automated platforms and advanced reaction sequences like multicomponent reactions (MCRs). The integration of N-chloramine chemistry into these systems is a significant methodological challenge and a promising research frontier. rsc.org
The benefits of using continuous flow platforms for N-chloramine synthesis are numerous and well-documented:
Safety: Minimizes the volume of hazardous reagents and intermediates at any point in time. acsgcipr.org
Productivity: Can lead to increased output and more consistent product quality. acsgcipr.org
Accessibility: Reactors can be constructed from widely available equipment. acsgcipr.org
Integration: The output stream containing the N-chloramine can be directly coupled to other processes for immediate use in subsequent transformations. beilstein-journals.orgacsgcipr.org
While the direct integration of N-chloramines into classic MCRs like the Ugi or Passerini reactions is not yet widely reported, the potential exists. N-chloramines are versatile reagents capable of acting as electrophilic aminating agents, participating in additions to unsaturated bonds, and reacting with various nucleophiles. beilstein-journals.orgnih.gov Developing conditions where an N-chloramine like this compound could act as one component in a one-pot, multi-step reaction sequence is a logical next step. The use of automated flow platforms would be instrumental in screening the reaction conditions necessary to achieve such a transformation, enabling the rapid discovery of new and efficient synthetic routes. rsc.org
Table 5: Advantages of Automated Flow Platforms for N-Chloramine Chemistry
| Advantage | Description |
|---|---|
| On-Demand Generation | The N-chloramine is synthesized only as needed, avoiding storage of an unstable compound. nih.govacs.org |
| Telescoped Reactions | The product of the N-chlorination is used immediately in a subsequent reaction without isolation or purification. beilstein-journals.orgrsc.org |
| Enhanced Safety | Small reactor volumes and superior heat transfer drastically reduce the risks associated with exothermic or unstable reactions. acsgcipr.org |
| Process Control | Precise, computer-controlled manipulation of flow rates, temperature, and residence time leads to high reproducibility. acsgcipr.org |
| Scalability | Processes developed on a small scale can often be scaled up by running the system for a longer duration ("scaling out"). nih.gov |
| Reaction Discovery | Automated platforms facilitate high-throughput screening of conditions, accelerating the discovery of new reactions and optimizations. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
